D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine
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Overview
Description
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine is a synthetic peptide composed of five amino acids: tryptophan, alanine, phenylalanine, tryptophan, and alanine, all in their D-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, including purification steps like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting group strategies and coupling reagents as mentioned in the synthesis section.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of new materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various molecular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine: Another synthetic peptide with similar amino acid composition but different sequence and properties.
D-Tryptophyl-D-alanyl-D-allothreonylglycyl-D-histidyl-L-phenylalanyl-D-methioninamide: A more complex peptide with additional amino acids and functional groups.
Uniqueness
D-Tryptophyl-D-alanyl-D-phenylalanyl-D-tryptophyl-D-alanine is unique due to its specific sequence and the presence of two tryptophan residues, which can impart distinct structural and functional properties. Its D-configuration also makes it more resistant to enzymatic degradation compared to its L-counterparts, enhancing its stability in biological systems.
Properties
CAS No. |
644997-25-1 |
---|---|
Molecular Formula |
C37H41N7O6 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C37H41N7O6/c1-21(41-34(46)28(38)17-24-19-39-29-14-8-6-12-26(24)29)33(45)43-31(16-23-10-4-3-5-11-23)36(48)44-32(35(47)42-22(2)37(49)50)18-25-20-40-30-15-9-7-13-27(25)30/h3-15,19-22,28,31-32,39-40H,16-18,38H2,1-2H3,(H,41,46)(H,42,47)(H,43,45)(H,44,48)(H,49,50)/t21-,22-,28-,31-,32-/m1/s1 |
InChI Key |
SNYDLYFDZYXIBX-WCXMQUQRSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
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